molecular formula C13H21NO5 B14024811 Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid

Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B14024811
M. Wt: 271.31 g/mol
InChI Key: IXRUMBAPWZUQAD-OPRDCNLKSA-N
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Description

Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include strong bases, acids, and coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can be further modified for various applications .

Scientific Research Applications

Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthesis, allowing for selective reactions at other sites within the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection are crucial for complex molecule construction .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aR,6R,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1

InChI Key

IXRUMBAPWZUQAD-OPRDCNLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]2[C@H]1CCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O

Origin of Product

United States

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